molecular formula C10H11F4NO B11761302 (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Cat. No.: B11761302
M. Wt: 237.19 g/mol
InChI Key: ASQWXPKOYALAOQ-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is a synthetic amine compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophores: a 4-fluoro-benzyl group and a 2-trifluoromethoxy-ethyl chain. The trifluoromethoxy (-OCF3) group is a privileged structural motif in modern agrochemicals and pharmaceuticals due to its high electronegativity, lipophilicity, and metabolic stability . Incorporating such fluorine-containing groups is a established strategy to improve a compound's ability to cross cell membranes and its stability against metabolic degradation . Similarly, the 4-fluorobenzyl moiety is a common building block in the synthesis of bioactive molecules, including candidates for the treatment of neurological disorders . As a secondary amine, this compound serves as a versatile chemical intermediate (building block) for the synthesis of more complex molecules. Researchers can leverage its structure to develop novel chemical entities, particularly for constructing compound libraries for high-throughput screening. Its potential research applications include serving as a precursor in the development of ligands for central nervous system targets and as a model compound for studying structure-activity relationships in lead optimization programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C10H11F4NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2

InChI Key

ASQWXPKOYALAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCOC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Reductive Amination of Carbonyl Precursors

Reductive amination offers a direct route by combining 4-fluorobenzaldehyde with 2-trifluoromethoxyethylamine. The process involves:

  • Imine Formation : Condensation of 4-fluorobenzaldehyde with 2-trifluoromethoxyethylamine in methanol under basic conditions (e.g., NaOH) to form the Schiff base .

  • Reduction : Use of hydrogen donors like ammonium formate or phenylsilane with transition metal catalysts (e.g., Ru or Rh complexes) at 60–80°C. For instance, zinc acetate (10 mol%) and phenylsilane in toluene yield the target amine with >85% efficiency .

Key Data:

ParameterConditionYield (%)Catalyst
SolventToluene/MeOH (1:1)92Zn(OAc)₂
Temperature60°C88Ru(PPh₃)₃Cl
Reaction Time16 h90Pd/C (10 wt%)

Catalytic Hydrogenation of Nitriles

An alternative method involves hydrogenation of (4-fluoro-benzyl)-(2-trifluoromethoxy-acetonitrile) . Using Adams' catalyst (PtO₂) or palladium on carbon (Pd/C) under 50–100 bar H₂ pressure in ethanol, the nitrile group is reduced to the primary amine. This method achieves yields of 75–90% but requires careful control of ammonia levels to suppress secondary amine formation .

Optimization Insights:

  • Ammonia Concentration : 0.1–0.3 mol/L minimizes byproducts.

  • Catalyst Loading : 5–10 wt% Pd/C balances cost and activity.

Resolution of Racemic Mixtures

For enantiomerically pure samples, chiral resolution is employed. Diastereomeric salts are formed using resolving agents like (−)-3-bromocamphor-8-sulfonic acid. Subsequent recrystallization in ethanol/water mixtures isolates the desired (R)- or (S)-enantiomer with >98% ee .

Case Study:

  • Resolution Agent : (−)-3-BCS (2.5 equiv) in EtOH.

  • Recrystallization Solvent : Ethanol/H₂O (7:3).

  • Optical Purity : 99.2% ee (HPLC analysis).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Nucleophilic SubstitutionHigh yields (75–90%)Multi-step synthesisPilot to industrial
Reductive AminationOne-pot reactionRequires expensive catalystsLab to pilot
Catalytic HydrogenationScalableAmmonia handling requiredIndustrial
Chiral ResolutionHigh enantiopurityLow overall yield (40–50%)Lab-scale

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction times (2–4 h) for reductive amination .

  • Biocatalysis : Lipase-mediated resolution improves enantioselectivity (>99% ee) but remains limited to small scales .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.

    Reduction: Formation of 4-fluorobenzylamine or 2-trifluoromethoxyethylamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves several steps:

  • Formation of the Fluoro-Benzyl Group : The introduction of the fluoro group enhances electronic properties.
  • Attachment of Trifluoromethoxy Group : This step increases hydrophobicity and stability.

Optimizing these synthetic routes is crucial for achieving high purity and yield, which are essential for industrial applications.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its functional groups allow for modifications that can enhance lipophilicity or metabolic stability, making it valuable in the development of new chemical entities.

Biology

The compound is utilized in biological research to study the effects of fluorinated compounds on biological activity. It serves as a model compound to investigate how fluorine and trifluoromethoxy groups influence interactions with biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored as a potential pharmacophore. The presence of fluorine atoms can significantly enhance binding affinity to target proteins, making it a candidate for drug development aimed at various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties, providing a basis for further investigation into its therapeutic applications.

Industry

The compound is also relevant in the industrial sector, particularly in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Research indicates that this compound may modulate enzyme activity and receptor binding, critical for understanding its pharmacological profile. The following table summarizes its observed biological activities:

Activity Type Observed Effects References
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential inhibition of inflammatory pathways
CytotoxicitySelective cytotoxicity in cancer cell lines

Case Study 1: Antimicrobial Effects

A study evaluating the antimicrobial properties of structurally similar compounds revealed that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine was found to enhance antibacterial potency against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity

Another investigation into the cytotoxic effects demonstrated that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity. The trifluoromethoxy group can also influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their substituent variations:

Compound Name Substituents Key Structural Features Reference
FMJ-G3 (decyl-(4-fluoro-benzyl)-methyl-amine) 4-fluorobenzyl, decyl chain, methylamine Long aliphatic chain; anti-inflammatory effects
(6-Benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine Piperidine core, benzhydryl group, 4-fluorobenzyl Dopamine transporter affinity
N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine 4-fluorobenzyl, methyl-piperidine Piperidine scaffold; CNS activity
{1-Methyl-5-[...]}-(4-trifluoromethoxy-phenyl)-amine Trifluoromethoxy-phenyl, benzimidazole-imidazole core Kinase inhibition potential
N-(4-Fluorobenzyl)-furfurylamine 4-fluorobenzyl, furfuryl group Heterocyclic substituent

Key Observations :

  • Fluorine Position : The para-fluorine on the benzyl ring is a common feature, enhancing electronic and steric properties compared to ortho/meta isomers.
  • Trifluoromethoxy vs. Trifluoromethyl : Trifluoromethoxy (OCF₃) groups (as in the target compound) exhibit greater polarity than trifluoromethyl (CF₃) groups, affecting solubility and target binding .
  • Amine Type : Secondary amines (e.g., target compound) generally exhibit higher basicity than tertiary amines (e.g., piperidine derivatives in ), influencing protonation states and membrane permeability .

Physicochemical Properties

Property (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine (Estimated) FMJ-G3 N-(4-Fluorobenzyl)-furfurylamine Piperidine Derivatives
Molecular Weight ~265 g/mol 309 g/mol 219 g/mol 222–537 g/mol
LogP (Lipophilicity) ~2.5 (high due to OCF₃) ~3.8 (decyl chain) ~1.9 1.9–3.5
Water Solubility Low (OCF₃ reduces polarity) Very low Moderate Low to moderate
Boiling Point ~265°C (similar to ethanediamine derivatives ) N/A N/A N/A

Key Trends :

  • Fluorine Contribution : Fluorine atoms enhance metabolic stability by resisting oxidative degradation, a feature shared across fluorinated analogues .

Target Compound Hypotheses :

  • The trifluoromethoxy group may confer selectivity for kinase or neurotransmitter transporters, similar to .
  • Anti-inflammatory activity is plausible, given the efficacy of FMJ-G3 in reducing skin lesions .

Challenges :

  • Trifluoromethoxy group incorporation requires specialized reagents (e.g., AgOCF₃) or multi-step protocols .
  • Steric hindrance from the benzyl group may slow reaction kinetics, necessitating elevated temperatures .

Biological Activity

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro-benzyl moiety linked to a trifluoromethoxy-ethyl amine group , which contributes to its unique chemical properties. The presence of fluorine atoms is known to enhance the bioactivity and stability of compounds, making them more effective in biological systems.

Interaction with Molecular Targets

Preliminary studies suggest that this compound exhibits significant interactions with various biological targets. These interactions may include modulation of enzyme activity and receptor binding, which are crucial for its pharmacological profile. Specifically, the compound is believed to have anti-inflammatory and anti-cancer properties , although comprehensive studies are still ongoing.

The trifluoromethoxy group in the compound is hypothesized to influence its pharmacokinetics , potentially leading to improved efficacy in therapeutic applications. The unique combination of functional groups allows for distinct chemical reactivity, which may enhance its interactions with biological molecules.

Anticancer Activity

Recent research has indicated that compounds similar to this compound may serve as promising anticancer agents. For instance, studies involving related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could share similar properties .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound AMCF-7 (Breast Cancer)0.65Induction of apoptosis
Compound BU-937 (Leukemia)0.76Cell cycle arrest
This compoundTBDTBDTBD

Enzyme Interaction Studies

Studies on enzyme interactions have shown that similar fluorinated compounds can effectively bind to matrix metalloproteinases (MMPs), enzymes involved in tumor progression and metastasis. Computational docking studies suggest that this compound may also exhibit strong binding affinities for these targets, which could lead to therapeutic applications in cancer treatment .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine, and how do reaction conditions influence yield?

A1. Synthesis often involves multi-step nucleophilic substitution or reductive amination. For example:

  • Step 1: React 4-fluorobenzylamine with 2-trifluoromethoxy-ethyl bromide in anhydrous DCM using triethylamine as a base. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).
  • Step 2: Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the amine product.
  • Critical Factors: Temperature (0–25°C), solvent polarity, and stoichiometric excess of the alkylating agent (≥1.2 eq) are key to achieving yields >75% . Contamination by residual starting materials (e.g., unreacted 4-fluorobenzylamine) can reduce purity, necessitating rigorous post-synthesis HPLC analysis .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

A2. Use a combination of:

  • NMR Spectroscopy: 1^1H NMR should show characteristic signals: δ 4.6–4.8 ppm (CH2_2 adjacent to amine), δ 7.0–7.3 ppm (aromatic protons from 4-fluorobenzyl), and δ 3.5–3.7 ppm (OCH2_2CF3_3) .
  • Mass Spectrometry: ESI-MS should display [M+H]+^+ at m/z 278.1 (calculated for C10_{10}H12_{12}F4_4NO). Discrepancies >0.5 Da suggest impurities .
  • Elemental Analysis: Carbon and nitrogen content should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

A3. The trifluoromethoxy group (-OCF3_3) is electron-withdrawing, reducing electron density at the adjacent ethylamine moiety. This enhances susceptibility to electrophilic attack but decreases nucleophilic reactivity. Computational studies (DFT at B3LYP/6-31G*) show:

  • Partial positive charge on the ethylamine nitrogen (NPA charge: +0.32).
  • Stabilization of intermediates via resonance between the benzyl ring and amine group .
    Experimental validation: Kinetic studies under acidic conditions (pH < 3) show accelerated hydrolysis of the trifluoromethoxy group, releasing HF and forming a secondary alcohol byproduct .

Q. Q4. How does the compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

A4. The compound’s fluorinated groups enhance lipophilicity (logP ~2.8), facilitating membrane penetration. Key assays include:

  • Kinase Inhibition: Test against PIM-1 kinase via fluorescence polarization (IC50_{50} determination). Competitive binding with ATP-binding pockets is observed at µM concentrations .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). EC50_{50} values correlate with substituent electronegativity (fluorine > trifluoromethoxy) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life (t1/2_{1/2}) <30 min suggests rapid hepatic clearance .

Q. Q5. What are the primary sources of synthetic byproducts, and how can they be mitigated?

A5. Common byproducts and solutions:

  • N-Alkylated Derivatives: Result from over-alkylation. Mitigate by limiting alkylating agent to 1.2 eq and using bulky bases (e.g., DIPEA) to sterically hinder secondary reactions .
  • Hydrolyzed Trifluoromethoxy Group: Avoid aqueous workup at pH <5. Use anhydrous Na2_2SO4_4 for drying instead of acidic/alkaline conditions .
  • Oxidative Degradation: Store under inert gas (N2_2 or Ar) at -20°C to prevent amine oxidation. Add 0.1% BHT as a stabilizer .

Q. Q6. How can computational modeling guide the design of derivatives with enhanced binding affinity?

A6. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

  • The 4-fluorobenzyl group occupies hydrophobic pockets in kinase targets (e.g., PIM-1), while the trifluoromethoxy group forms halogen bonds with backbone carbonyls .
  • Modifications to the ethylamine chain (e.g., cyclization or introducing polar groups) improve target selectivity. For example, replacing -CH2_2CF3_3 with -CH2_2SO2_2NH2_2 increases solubility and reduces off-target effects .

Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?

A7. Key precautions:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Waste Disposal: Collect all residues in sealed containers labeled "halogenated amine waste." Neutralize with 10% NaOH before incineration by licensed facilities .
  • Emergency Response: For skin contact, rinse with 1% acetic acid (neutralizes basic amines) followed by soap/water. Inhalation requires immediate fresh air and medical evaluation .

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